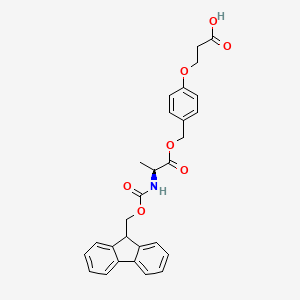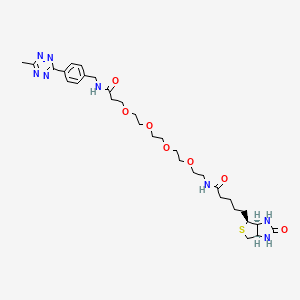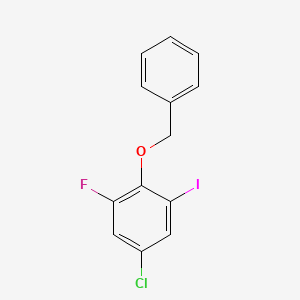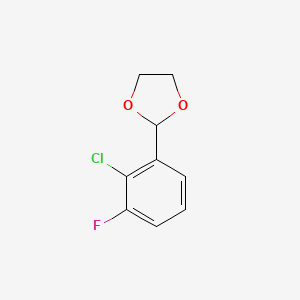
Fmoc-L-Ala-MPPA
Overview
Description
Fmoc-L-Ala-MPPA: is a compound that combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with L-alanine and 3-(hydroxymethylphosphinyl)propanoic acid (MPPA). The Fmoc group is widely used in peptide synthesis due to its stability and ease of removal under basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and other applications where selective protection and deprotection of amino acids are required .
Mechanism of Action
Target of Action
Fmoc-L-Ala-MPPA is a compound that primarily targets the process of peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a main amine protecting group in peptide synthesis . The role of the Fmoc group is to protect the amine group during the synthesis process, allowing for the formation of peptide bonds without interference from the amine group .
Mode of Action
The Fmoc group in this compound interacts with its targets through a mechanism of protection and deprotection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction protects the amine group during peptide synthesis . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound affects the biochemical pathway of peptide synthesis . The Fmoc group’s inherent hydrophobicity and aromaticity promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This interaction facilitates the self-assembly of Fmoc-modified amino acids and short peptides, leading to the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
Pharmacokinetics
It is known that the fmoc group has a half-life of approximately 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) . This rapid deprotection allows for efficient peptide synthesis.
Result of Action
The result of this compound’s action is the successful synthesis of peptides with a low and reproducible epimerization level of the C-terminal amino acid . This outcome is crucial for the creation of peptides with precise structures, which is essential for their biological activity.
Action Environment
The self-assembly of this compound and its resulting structures can be influenced by environmental parameters . For instance, solvent variation can control the morphologies resulting from self-assembly . This ability to tune the self-assembly process through control of environmental parameters makes this compound a valuable tool in the design of distinct micro/nanostructures through a bottom-up approach .
Biochemical Analysis
Biochemical Properties
Fmoc-L-Ala-MPPA plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group of alanine, allowing for selective reactions to occur. This compound interacts with various enzymes, proteins, and other biomolecules during peptide synthesis. For instance, it is commonly used in conjunction with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The Fmoc group is removed by treatment with a base, such as piperidine, to reveal the free amino group for further reactions .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis and modification. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into peptides can alter their stability, activity, and interactions with cellular receptors. This can lead to changes in cell signaling pathways and gene expression profiles. Additionally, the presence of the Fmoc group can impact the solubility and cellular uptake of peptides, influencing their overall efficacy .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to the amino group of alanine through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This modification prevents unwanted reactions at the amino group during peptide synthesis. The Fmoc group is removed by treatment with a base, such as piperidine, which cleaves the Fmoc group and generates a free amino group for further reactions. This process is crucial for the stepwise assembly of peptides on a solid support .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is influenced by storage conditions, with optimal stability observed at low temperatures (2-8°C). Over time, the compound may degrade, leading to a decrease in its efficacy in peptide synthesis. Long-term studies have shown that the degradation of this compound can impact the overall yield and purity of synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound are generally well-tolerated and do not exhibit significant toxic effects. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. It is important to carefully monitor the dosage of this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases, which cleave the peptide bonds and release the free amino acids. Additionally, the Fmoc group can be metabolized by enzymes such as esterases, leading to the formation of fluorenylmethanol and alanine. These metabolic pathways are crucial for the proper utilization and clearance of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can impact its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the endoplasmic reticulum or mitochondria through the presence of signal peptides. The subcellular localization of this compound is crucial for its proper function in peptide synthesis and other biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ala-MPPA typically involves the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Fmoc-L-Ala-MPPA can undergo oxidation and reduction reactions, particularly at the phosphinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Fmoc-protected amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Piperidine for Fmoc deprotection.
Major Products:
Oxidation: Oxidized derivatives of the phosphinyl group.
Reduction: Reduced derivatives of the phosphinyl group.
Substitution: Deprotected amino acids and peptides.
Scientific Research Applications
Chemistry: Fmoc-L-Ala-MPPA is extensively used in peptide synthesis, particularly in SPPS. It allows for the selective protection and deprotection of amino acids, facilitating the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptide-based inhibitors and probes .
Medicine: The compound is used in the development of peptide-based therapeutics. It aids in the synthesis of peptides that can act as drugs or drug delivery agents .
Industry: this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing .
Comparison with Similar Compounds
Fmoc-L-Phe-MPPA: Similar to Fmoc-L-Ala-MPPA but with phenylalanine instead of alanine.
Fmoc-L-Val-MPPA: Similar to this compound but with valine instead of alanine.
Uniqueness: this compound is unique due to the presence of the alanine residue, which imparts specific steric and electronic properties. This makes it particularly suitable for the synthesis of peptides where alanine is required at specific positions .
Properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-18(27(32)35-16-19-10-12-20(13-11-19)34-15-14-26(30)31)29-28(33)36-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,18,25H,14-17H2,1H3,(H,29,33)(H,30,31)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYABFPWXINFTE-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene](/img/structure/B6286308.png)


![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)





